

Spectroscopic Analysis of Penicillanic Acid Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	Penicillanic acid	
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This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of **penicillanic acid** derivatives. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and biological mechanisms to support research and development in the field of β-lactam antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of **penicillanic acid** derivatives, providing detailed insights into the molecular framework and stereochemistry.

Quantitative ¹H and ¹³C NMR Data

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, offering a fingerprint of the molecular structure. The following tables summarize typical chemical shift ranges for key **penicillanic acid** derivatives.[1][2][3][4][5][6][7] [8][9]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of **Penicillanic Acid** Derivatives in D₂O



Compoun d	H-2	Η-3α	н-зβ	H-5	H-6	Side- Chain Protons
Penicillin G	4.19 (s)	1.48 (s)	1.59 (s)	5.41 (d)	5.49 (d)	3.56 (s, - CH ₂ -), 7.21-7.35 (m, Ar-H)
Penicillin V	~4.3 (s)	~1.5 (s)	~1.6 (s)	~5.5 (d)	~5.6 (d)	~4.6 (s, - OCH ₂ -), 6.9-7.4 (m, Ar-H)
Ampicillin	~4.2 (s)	~1.5 (s)	~1.6 (s)	~5.5 (d)	~5.6 (d)	~5.0 (s, - CH(NH ₂)-), 7.4-7.5 (m, Ar-H)
Amoxicillin	~4.2 (s)	~1.5 (s)	~1.6 (s)	~5.4 (d)	~5.5 (d)	~4.9 (s, - CH(NH ₂)-), 6.8-7.2 (m, Ar-H)
Sulbactam	~4.5 (s)	~1.2 (s)	~1.4 (s)	~4.9 (t)	-	3.1-3.6 (m, -CH ₂ -)
Tazobacta m	~4.6 (s)	~1.3 (s)	-	~5.0 (t)	-	~5.2 (s, - CH ₂ -), 7.8 (s, triazole- H), 8.3 (s, triazole-H)
Clavulanic Acid	~4.9 (d)	-	-	~5.7 (d)	~3.1 (d), ~3.5 (dd)	~4.2 (m, - CH ₂ OH), ~5.1 (t, =CH-)

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of **Penicillanic Acid** Derivatives in D₂O



Compo und	C-2	C-3	C-5	C-6	C-7 (β- lactam C=O)	Carboxy I C=O	Side- Chain Carbon s
Penicillin G	65.1	73.0	58.5	67.2	175.8	176.5	27.2, 31.5 (- CH ₃), 43.5 (- CH ₂ -), 127.8, 129.2, 130.1, 135.2 (Ar-C), 172.1 (Amide C=O)
Penicillin V	~65	~73	~59	~67	~175	~176	~27, ~31 (-CH ₃), ~67 (- OCH ₂ -), ~115, ~123, ~130, ~157 (Ar- C), ~170 (Amide C=O)
Ampicillin	~65	~73	~59	~68	~176	~177	~27, ~31 (-CH ₃), ~58 (- CH(NH ₂)-), ~128, ~129, ~130, ~135 (Ar-



							C), ~172 (Amide C=O)
Amoxicilli n	~65	~73	~59	~68	~176	~177	~27, ~31 (-CH ₃), ~58 (- CH(NH ₂)-), ~116, ~129, ~130, ~156 (Ar- C), ~172 (Amide C=O)
Sulbacta m	~69	~62	~66	-	~174	~171	~20, ~21 (-CH ₃), ~50 (- CH ₂ -)
Tazobact am	~69	~62	~66	-	~174	~171	~19 (- CH ₃), ~53 (- CH ₂ -), ~60 (C- triazole), ~125, ~144 (triazole- C)
Clavulani c Acid	~77	~154	~61	~101	~169	~175	~46 (- CH ₂ -), ~60 (- CH ₂ OH), ~120 (=CH-)



Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of **penicillanic acid** derivatives is as follows:

- Sample Preparation:
 - Weigh 5-10 mg of the penicillanic acid derivative.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
 For samples soluble in water, D₂O is preferred.
 - Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄
 acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift calibration.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Data Acquisition:
 - ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.



o 13C NMR:

- Acquire a proton-decoupled ¹³C spectrum.
- A wider spectral width (e.g., 200-220 ppm) is required.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections to the resulting spectrum.
- Calibrate the chemical shift axis using the reference standard (TSP or TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

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acquire 13c -> processing; processing -> analysis; } .

Caption: Experimental workflow for NMR analysis.



Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in **penicillanic acid** derivatives, most notably the characteristic β -lactam carbonyl group.

Characteristic Vibrational Frequencies

The IR spectrum of a **penicillanic acid** derivative is dominated by absorptions from its functional groups. The strained four-membered β -lactam ring exhibits a carbonyl (C=O) stretching vibration at a significantly higher frequency compared to acyclic amides.

Table 3: Characteristic IR Absorption Bands for Penicillanic Acid Derivatives

Vibrational Mode	Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch	β-Lactam Carbonyl	1760 - 1800	Strong
C=O Stretch	Carboxylic Acid/Ester	1700 - 1750	Strong
C=O Stretch	Amide (Side-Chain)	1640 - 1680	Strong
O-H Stretch	Carboxylic Acid	2500 - 3300	Broad, Strong
N-H Stretch	Amide (Side-Chain)	3200 - 3400	Medium
C-N Stretch	β-Lactam	1350 - 1400	Medium
S=O Stretch	Sulfone (Sulbactam/Tazobacta m)	1300 - 1350 and 1100 - 1150	Strong

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and the software is running.

Foundational & Exploratory



 Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Background Scan:

 With the clean, empty ATR crystal in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Analysis:

- Place a small amount of the solid penicillanic acid derivative powder directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.

Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks corresponding to the characteristic functional groups.

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Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of **penicillanic acid** derivatives and offers valuable structural insights through the analysis of fragmentation patterns.

Major Mass Spectral Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar and thermally labile molecules, typically producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and elucidate the structure. A characteristic fragmentation involves the cleavage of the β-lactam ring.

Table 4: Common Mass Spectral Fragments of **Penicillanic Acid** Derivatives (ESI-MS/MS)



Penicillanic Acid Derivative	Precursor lon [M+H]+	Major Fragment Ions (m/z)	Description of Fragmentation
Penicillin G	335.1	176.1, 160.1	Cleavage of the β- lactam and thiazolidine rings
Amoxicillin	366.1	349.1, 160.1	Loss of NH₃, Cleavage of the β- lactam and thiazolidine rings
Ampicillin	350.1	333.1, 160.1	Loss of NH₃, Cleavage of the β- lactam and thiazolidine rings
Sulbactam	234.0	142.0, 92.0	Loss of the sulfone and carboxyl groups
Tazobactam	301.1	139.0, 113.0	Fragmentation of the triazole side chain and β-lactam ring
Clavulanic Acid	200.0	138.0, 110.0	Decarboxylation and subsequent ring cleavage

Experimental Protocol for LC-MS/MS

Liquid chromatography (LC) is typically coupled with MS to separate the analyte from complex matrices before detection.

- Sample Preparation:
 - Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).
 - For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is necessary.



· LC Separation:

- Use a reverse-phase C18 column.
- A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- The gradient program is optimized to achieve good separation of the target analyte from impurities.

MS Detection:

- Use an electrospray ionization (ESI) source in positive ion mode.
- Perform a full scan (e.g., m/z 100-500) to identify the protonated molecular ion [M+H]+.
- Conduct tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

- Identify the precursor and product ions.
- Correlate the observed fragmentation pattern with the proposed structure of the penicillanic acid derivative.

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Caption: Experimental workflow for LC-MS/MS analysis.

Biological Mechanisms

The antibacterial activity of **penicillanic acid** derivatives is intrinsically linked to their chemical structure, which is elucidated by the spectroscopic methods described above.

Mechanism of Action of β-Lactam Antibiotics

 β -Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan cell wall.[3] The acylation of the PBP active site by the β -lactam ring is irreversible, leading to the inhibition of cell wall synthesis, and ultimately, bacterial cell lysis and death.[3]

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Caption: Mechanism of action of β -lactam antibiotics.

Mechanism of β-Lactamase Inhibition



A major mechanism of bacterial resistance to β -lactam antibiotics is the production of β -lactamase enzymes, which hydrolyze and inactivate the antibiotic. β -lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are co-administered with β -lactam antibiotics to counteract this resistance. These inhibitors also contain a β -lactam ring and act as "suicide substrates." They are recognized by the β -lactamase and form a covalent intermediate. However, this intermediate is stable and/or undergoes further reaction to irreversibly inactivate the enzyme, thereby protecting the partner antibiotic from degradation.

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[label="hydrolyzes", color="#EA4335", fontcolor="#EA4335", style=dotted]; } .

Caption: Mechanism of β -lactamase inhibition.

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